molecular formula C25H25NO2 B589218 (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone CAS No. 1427325-49-2

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone

Cat. No.: B589218
CAS No.: 1427325-49-2
M. Wt: 371.5
InChI Key: LQWPINYSBSBWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone, also known as (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)-methanone, is a synthetic cannabinoid. It is structurally similar to JWH 018, a well-known cannabinoid receptor agonist. This compound is part of the naphthoylindole family and has been studied for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone has been studied for various scientific research applications, including:

Mechanism of Action

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone exerts its effects by acting as a full agonist at both the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The compound mimics the action of naturally occurring endocannabinoids, such as anandamide, by binding to these receptors and activating them .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone is unique due to the presence of the methoxy group on the indole ring, which may influence its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .

Properties

IUPAC Name

(6-methoxy-1-pentylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-14-13-19(28-2)16-24(21)26)25(27)22-12-8-10-18-9-5-6-11-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWPINYSBSBWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016891
Record name (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427325-49-2
Record name (6-methoxy-1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.